N-(2,2-dimethoxyethyl)-6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide
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Overview
Description
N-(2,2-dimethoxyethyl)-6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide is a complex organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethoxyethyl)-6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide typically involves multi-step organic reactions. The starting materials often include 2,2-dimethoxyethanol and 4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline. The reaction conditions usually require the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution and condensation reactions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethoxyethyl)-6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
N-(2,2-dimethoxyethyl)-6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,2-dimethoxyethyl)-6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-dimethoxyethyl)-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide
- N-(2,2-dimethoxyethyl)-6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide
Uniqueness
N-(2,2-dimethoxyethyl)-6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its longer hexanamide chain may influence its solubility, reactivity, and interaction with biological targets compared to similar compounds with shorter chains.
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-24-16(25-2)12-19-15(22)10-4-3-7-11-21-17(23)13-8-5-6-9-14(13)20-18(21)26/h5-6,8-9,16H,3-4,7,10-12H2,1-2H3,(H,19,22)(H,20,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHYMTRFWMKKJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CCCCCN1C(=O)C2=CC=CC=C2NC1=S)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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